molecular formula C15H20N6O5 B2775131 4-[(4-Boc-amino-1-methyl-1h-imidazole-2-carbonyl)amino]-1-methyl-1h-imidazole-2-carboxylic acid CAS No. 502170-49-2

4-[(4-Boc-amino-1-methyl-1h-imidazole-2-carbonyl)amino]-1-methyl-1h-imidazole-2-carboxylic acid

Cat. No.: B2775131
CAS No.: 502170-49-2
M. Wt: 364.362
InChI Key: OHFVKDSWUQRLDK-UHFFFAOYSA-N
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Description

4-[(4-Boc-amino-1-methyl-1H-imidazole-2-carbonyl)amino]-1-methyl-1H-imidazole-2-carboxylic acid: is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a Boc-protected amino group, which makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core imidazole ring. One common approach is the cyclization of amidines with α-diketones under acidic conditions. The Boc-protected amino group is introduced through a reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, often involving continuous flow chemistry to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the imidazole ring to its corresponding N-oxide.

  • Reduction: : Reduction of the carbonyl group to a hydroxyl group.

  • Substitution: : Replacement of the Boc-protected amino group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Utilizing reagents like hydrochloric acid (HCl) to remove the Boc group, followed by subsequent reactions with various nucleophiles.

Major Products Formed

  • N-oxide: : Resulting from the oxidation of the imidazole ring.

  • Hydroxylated imidazole: : Formed through the reduction of the carbonyl group.

  • Substituted imidazole: : Achieved by replacing the Boc-protected amino group with other functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, such as antimicrobial or anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial research, it may inhibit bacterial growth by interfering with cell wall synthesis. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its Boc-protected amino group and its potential applications in various fields. Similar compounds include other imidazole derivatives, such as imidazole-2-thiol and benzimidazole . These compounds share structural similarities but differ in their functional groups and biological activities.

Properties

IUPAC Name

1-methyl-4-[[1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-2-carbonyl]amino]imidazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O5/c1-15(2,3)26-14(25)19-9-7-20(4)10(16-9)12(22)18-8-6-21(5)11(17-8)13(23)24/h6-7H,1-5H3,(H,18,22)(H,19,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFVKDSWUQRLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C(=N1)C(=O)NC2=CN(C(=N2)C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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